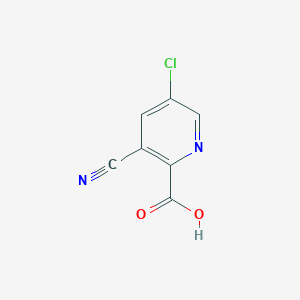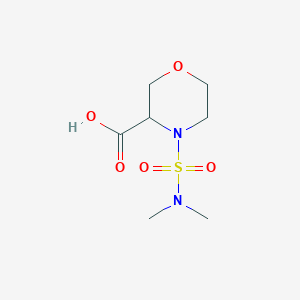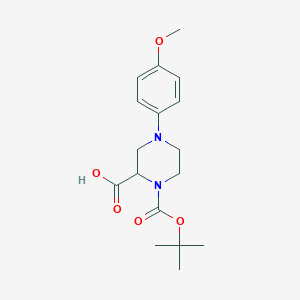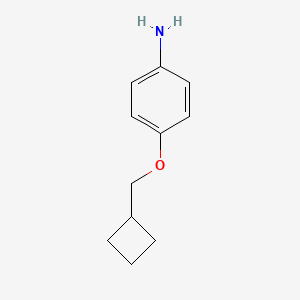
5-Chlor-3-cyanopyridin-2-carbonsäure
Übersicht
Beschreibung
5-Chloro-3-cyanopyridine-2-carboxylic acid, also known as 5-CNPCA, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is an important intermediate for the synthesis of many compounds and has been extensively studied for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
5-Chlor-3-cyanopyridin-2-carbonsäure wird als pharmazeutischer Zwischenstoff verwendet . Sie spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen.
Antiproliferative Aktivität
Untersuchungen haben gezeigt, dass bestimmte Derivate von this compound vielversprechende Antitumoraktivität gegen die Leberkarzinomzellinie (HEPG2) aufweisen . Dies macht sie zu einem potenziellen Kandidaten für die Krebsforschung und -behandlung.
Synthese von 2-Oxo-1,2-Dihydropyridin-3-Carbonitril-Derivaten
This compound kann bei der Synthese von 2-Oxo-1,2-Dihydropyridin-3-Carbonitril-Derivaten verwendet werden . Diese Derivate haben signifikante biologische Aktivitäten gezeigt, was den Anwendungsbereich weiter erweitert.
Herstellung von Positronen-Emissions-Tomographie (PET)-Radioliganden
5-Chlor-3-Pyridinboronsäure, ein Derivat von this compound, kann bei der Herstellung von PET-Radioliganden verwendet werden . Dieser Radioligand ist bei der Orexin-2-Rezeptor-Bildgebung anwendbar, die in der neurologischen Forschung von entscheidender Bedeutung ist.
Synthese von Benzoylthiophenen
Benzoylthiophene sind allosterische Verstärker der Agonistenaktivität am A1-Adenosinrezeptor . This compound kann bei der Synthese dieser Verbindungen verwendet werden.
Antihypertensive Eigenschaften
Es wurde festgestellt, dass substituierte Cyanopyridine, einschließlich this compound, antihypertensive Eigenschaften haben . Dies macht sie zu einem potenziellen Kandidaten für die Forschung in der Kardiovaskulären Medizin.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-cyanopyridine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
5-chloro-3-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQYYHLOMZXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)





![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)


